REACTION_SMILES
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[Cl:1][CH2:2][CH2:3][CH2:4][O:5][c:6]1[c:7]([O:19][CH3:20])[cH:8][c:9]2[c:10]([OH:18])[c:11]([C:16]#[N:17])[cH:12][n:13][c:14]2[cH:15]1.[P:21]([Cl:22])([Cl:23])([Cl:24])=[O:25]>>[Cl:1][CH2:2][CH2:3][CH2:4][O:5][c:6]1[c:7]([O:19][CH3:20])[cH:8][c:9]2[c:10]([Cl:23])[c:11]([C:16]#[N:17])[cH:12][n:13][c:14]2[cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(O)c(C#N)cnc2cc1OCCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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COc1cc2c(Cl)c(C#N)cnc2cc1OCCCCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |